molecular formula C16H20N2O6 B4793644 N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine

Cat. No. B4793644
M. Wt: 336.34 g/mol
InChI Key: GPILBJVIZFVENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine, also known as tryptophan methyl ester or TME, is a synthetic compound that has been extensively studied in scientific research. TME is a derivative of tryptophan, an essential amino acid that is involved in many physiological processes in the body. TME has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of TME is not fully understood, but it is thought to involve the interaction of the compound with specific proteins in the body. TME has been shown to bind to certain proteins involved in cancer cell growth and survival, leading to inhibition of these processes. TME has also been found to affect neurotransmitter systems in the brain, potentially through its interaction with specific receptors.
Biochemical and Physiological Effects
TME has a range of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. TME has also been found to affect neurotransmitter systems in the brain, leading to changes in behavior and mood. In addition, TME has been investigated for its potential use as a tool in the study of protein structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using TME in lab experiments is its ability to selectively target specific proteins and pathways. This makes it a useful tool for studying the effects of these proteins and pathways on various biological processes. However, one limitation of TME is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on TME. One area of interest is the development of TME-based anti-cancer therapies. TME has been shown to have potent anti-cancer effects, and further research could lead to the development of new treatments for cancer. Another area of interest is the use of TME as a tool in the study of protein structure and function. TME has already been used in this way, but further research could lead to new insights into the workings of proteins in the body. Finally, TME could be investigated for its potential use in the treatment of neurological disorders such as depression and anxiety. Its effects on neurotransmitter systems in the brain make it a promising candidate for further study in this area.

Scientific Research Applications

TME has been used in a wide range of scientific research studies. It has been studied for its potential use as an anti-cancer agent, as well as for its effects on neurotransmitter systems in the brain. TME has also been investigated for its potential use as a tool in the study of protein structure and function.

properties

IUPAC Name

3-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-18-10(16(21)17-6-5-12(19)20)7-9-8-11(22-2)14(23-3)15(24-4)13(9)18/h7-8H,5-6H2,1-4H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPILBJVIZFVENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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